REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][C:10]1[O:11][CH2:12][CH2:13][N:14]=1>C(Cl)Cl>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:12][CH2:13][NH:14][C:10](=[O:11])[CH3:9])=[CH:4][CH:3]=1
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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CC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
CC=1OCCN1
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After this time, cool the reaction mixture
|
Type
|
WASH
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Details
|
Wash the organics with 3×10 mL of 10% potassium hydroxide
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Type
|
DRY_WITH_MATERIAL
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Details
|
dry over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
remove the solvents
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(OCCNC(C)=O)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |